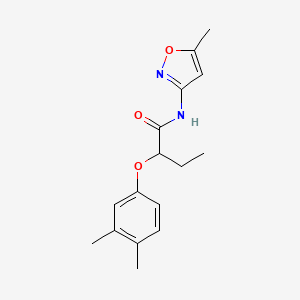
2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide
Vue d'ensemble
Description
2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide, commonly known as DMXB-A, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as nicotinic acetylcholine receptor (nAChR) agonists, which have been shown to have various effects on the central nervous system (CNS). DMXB-A is a synthetic compound that was first synthesized in 1996 and has since been the subject of numerous scientific studies.
Mécanisme D'action
DMXB-A acts as a selective agonist of the α7 subtype of 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)butanamides, which are primarily expressed in the CNS. Activation of α7 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)butanamides has been shown to have various effects on neurotransmitter release, including the release of acetylcholine, dopamine, and glutamate. DMXB-A has also been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Biochemical and physiological effects:
DMXB-A has been shown to have various effects on the CNS, including improving cognitive function, reducing inflammation, and providing neuroprotection. It has also been shown to have analgesic effects and to modulate the immune response. DMXB-A has been shown to have a favorable safety profile and to be well-tolerated in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of DMXB-A is its selectivity for the α7 subtype of 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)butanamides, which allows for more specific targeting of this receptor subtype. However, one limitation of DMXB-A is its relatively short half-life, which may limit its effectiveness in certain applications.
Orientations Futures
There are numerous potential future directions for research on DMXB-A. One area of interest is the development of more potent and selective α7 2-(3,4-dimethylphenoxy)-N-(5-methyl-3-isoxazolyl)butanamide agonists. Another area of interest is the investigation of the potential therapeutic applications of DMXB-A in various neurological disorders, including Alzheimer's disease, traumatic brain injury, and chronic pain. Additionally, further research is needed to elucidate the mechanisms underlying the neuroprotective and anti-inflammatory effects of DMXB-A.
Applications De Recherche Scientifique
DMXB-A has been extensively studied for its potential therapeutic applications, particularly in the treatment of various neurological disorders. It has been shown to have neuroprotective effects and to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. DMXB-A has also been shown to have analgesic effects and to reduce inflammation in animal models of chronic pain.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-5-14(16(19)17-15-9-12(4)21-18-15)20-13-7-6-10(2)11(3)8-13/h6-9,14H,5H2,1-4H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAMDBBJGXIESLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NOC(=C1)C)OC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-dimethylphenoxy)-N-(5-methyl-1,2-oxazol-3-yl)butanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-cyclohexyl-2-{4-[(4-ethoxyphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B4845983.png)
![N-cyclopentyl-N'-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B4845990.png)
![methyl 4-[4-(methoxycarbonyl)benzylidene]-1-(3-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B4845991.png)
![2,2-dichloro-1-methyl-N'-[1-(3-propoxyphenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B4846002.png)
![2-[3,5-bis(3-methoxyphenyl)-4-methyl-1H-pyrazol-1-yl]-4-(4-methylphenyl)-6-(trifluoromethyl)pyrimidine](/img/structure/B4846014.png)
![5-[(cyclopentylamino)sulfonyl]-2-methoxy-N-methylbenzamide](/img/structure/B4846020.png)

![ethyl 1-ethyl-6-{[3-methyl-4-(4-methylphenyl)-1-piperazinyl]methyl}-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4846035.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-3-quinolinyl)methyl]-4-methoxybenzamide](/img/structure/B4846038.png)

![2-amino-4-(1-methyl-1H-pyrazol-4-yl)-5-oxo-1-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B4846052.png)
![N-[2-(1H-indol-3-yl)ethyl]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B4846054.png)
![1-(2-furylmethyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B4846059.png)
![N-(3-acetylphenyl)-N'-[1-(1,3-benzodioxol-5-yl)ethyl]urea](/img/structure/B4846066.png)